molecular formula C8H4ClF3O3 B1530369 4-Chloro-2-(trifluoromethoxy)benzoic acid CAS No. 1261605-70-2

4-Chloro-2-(trifluoromethoxy)benzoic acid

Cat. No.: B1530369
CAS No.: 1261605-70-2
M. Wt: 240.56 g/mol
InChI Key: SSORZLDIKSZDTH-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)benzoic acid is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a trifluoromethoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)benzoic acid typically involves the following steps:

  • Halogenation: Chlorination of the benzene ring to introduce the chlorine atom.

  • Trifluoromethoxylation: Introduction of the trifluoromethoxy group through a suitable trifluoromethylation reaction.

  • Carboxylation: Conversion of the substituted benzene ring into the benzoic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Replacement of the chlorine or trifluoromethoxy group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of derivatives like 4-chloro-2-(trifluoromethoxy)benzamide.

  • Reduction: Production of alcohols or other reduced derivatives.

  • Substitution: Generation of compounds with different functional groups replacing the chlorine or trifluoromethoxy group.

Scientific Research Applications

4-Chloro-2-(trifluoromethoxy)benzoic acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-(trifluoromethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

4-Chloro-2-(trifluoromethoxy)benzoic acid is compared with similar compounds such as:

  • 4-Chloro-2-(trifluoromethoxy)benzamide: Similar structure but with an amide group instead of a carboxylic acid.

  • 2-Chloro-N-(trifluoromethyl)benzoic acid: Different position of the chlorine atom and trifluoromethyl group.

These compounds share structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSORZLDIKSZDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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